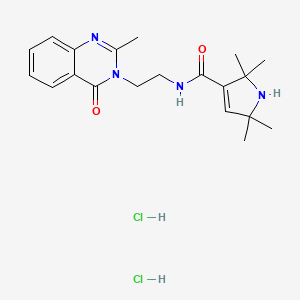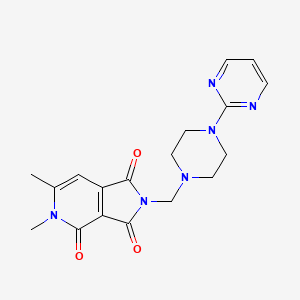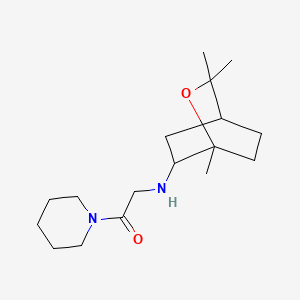
4-Ethylamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylamphetamine is a substituted amphetamine derivative with the chemical formula C11H17N. It is structurally similar to other amphetamines, featuring an ethyl group attached to the phenyl ring. This compound is known for its stimulant properties and has been used as a designer drug. It is also utilized as a synthetic intermediate in the production of larger molecules .
Métodos De Preparación
The synthesis of 4-Ethylamphetamine typically involves the alkylation of amphetamine. One common method includes the reaction of amphetamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound. Industrial production methods may involve more sophisticated techniques and purification steps to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
4-Ethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
4-Ethylamphetamine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of more complex molecules.
Biology: Studies have explored its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: Research has investigated its potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry: It is employed in the synthesis of various chemical compounds and materials
Mecanismo De Acción
The mechanism of action of 4-Ethylamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, energy, and mood. The molecular targets include the dopamine transporter, serotonin transporter, and norepinephrine transporter .
Comparación Con Compuestos Similares
4-Ethylamphetamine is similar to other substituted amphetamines such as:
4-Methylamphetamine: Known for its stimulant and anorectic properties.
4-Ethylmethcathinone: A designer drug with similar stimulant effects.
Amphetamine: The parent compound with well-known stimulant effects.
What sets this compound apart is the presence of the ethyl group, which influences its pharmacological profile and potency. This structural modification can result in differences in its interaction with neurotransmitter systems and its overall effects .
Propiedades
Número CAS |
800400-50-4 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7,9H,3,8,12H2,1-2H3 |
Clave InChI |
VHFLVGIMDGXALR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


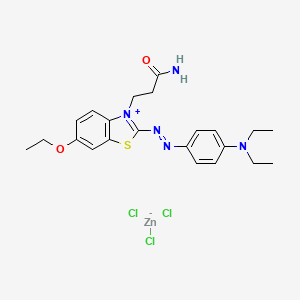
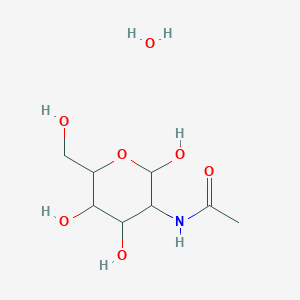
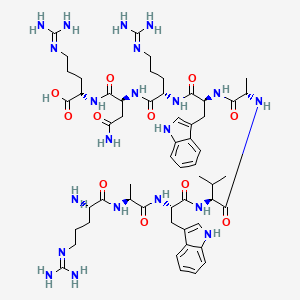
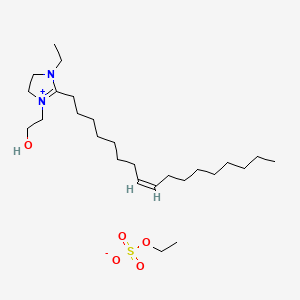

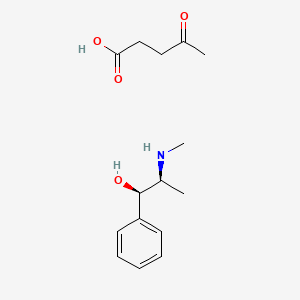


![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)

